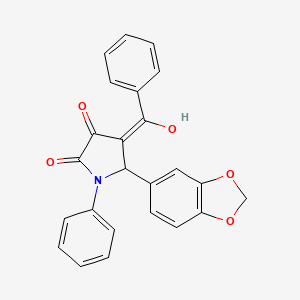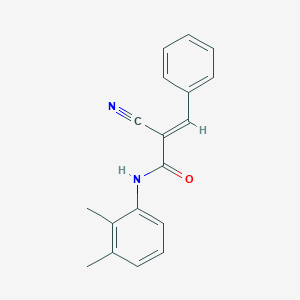![molecular formula C10H21BrO2S B11525380 1-[(2-Bromoethyl)sulfonyl]octane](/img/structure/B11525380.png)
1-[(2-Bromoethyl)sulfonyl]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-BROMOETHANESULFONYL)OCTANE is an organic compound that features a bromine atom attached to an ethanesulfonyl group, which is further bonded to an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-BROMOETHANESULFONYL)OCTANE can be synthesized through the reaction of 1-bromooctane with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of 1-(2-BROMOETHANESULFONYL)OCTANE involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, often using continuous flow reactors to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions: 1-(2-BROMOETHANESULFONYL)OCTANE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of ethanesulfonyl derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrobromination to form vinyl sulfone derivatives.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, methoxide ions.
Bases: Triethylamine, sodium methoxide.
Major Products Formed:
Vinyl Sulfones: Formed through dehydrobromination.
Ethanesulfonyl Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
1-(2-BROMOETHANESULFONYL)OCTANE is utilized in various scientific research applications, including:
Organic Synthesis: Used as a reagent for introducing ethanesulfonyl groups into organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of functionalized materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-BROMOETHANESULFONYL)OCTANE involves its ability to act as a source of ethanesulfonyl groups. The compound undergoes radical or nucleophilic reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1-Bromooctane: Similar in structure but lacks the ethanesulfonyl group.
2-Bromoethanesulfonyl Bromide: Contains a bromine atom on the ethanesulfonyl group but lacks the octane chain
Uniqueness: 1-(2-BROMOETHANESULFONYL)OCTANE is unique due to its combination of a long alkyl chain and a reactive ethanesulfonyl group, making it versatile for various synthetic applications .
Properties
Molecular Formula |
C10H21BrO2S |
|---|---|
Molecular Weight |
285.24 g/mol |
IUPAC Name |
1-(2-bromoethylsulfonyl)octane |
InChI |
InChI=1S/C10H21BrO2S/c1-2-3-4-5-6-7-9-14(12,13)10-8-11/h2-10H2,1H3 |
InChI Key |
VJFIMBMDLSFELC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclohexyl-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11525298.png)
![(3Z)-3-[(4-ethoxyphenyl)imino]-1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11525302.png)
![1-{3-[(4-Methyl-3-nitrophenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone](/img/structure/B11525312.png)
![3-Amino-N-(2-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B11525317.png)
![2-[(E)-[(2-{[(4-Fluoronaphthalen-1-YL)methyl]sulfanyl}-1,3-benzothiazol-6-YL)imino]methyl]phenol](/img/structure/B11525318.png)
![(4-bromophenyl)[3-ethyl-5-hydroxy-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11525321.png)
![5-Chloro-2-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B11525323.png)
![(5E)-2-(4-methoxyanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11525331.png)

![5-{(4Z)-4-[4-(acetyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-chlorobenzoic acid](/img/structure/B11525349.png)

![1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)thiourea](/img/structure/B11525366.png)

![Benzoic acid, 3,3'-methylenebis[6-[(2-nitrobenzoyl)amino]-](/img/structure/B11525378.png)
